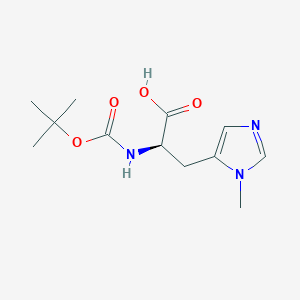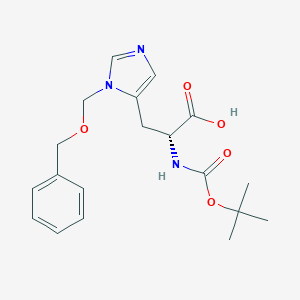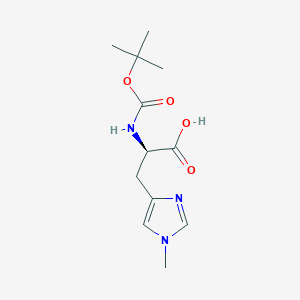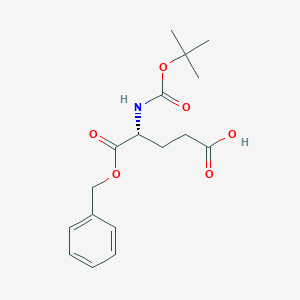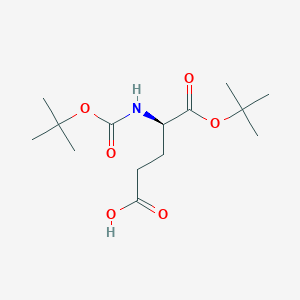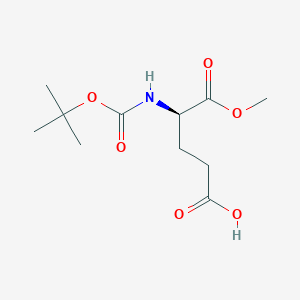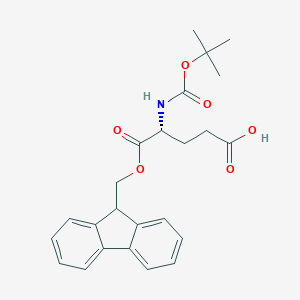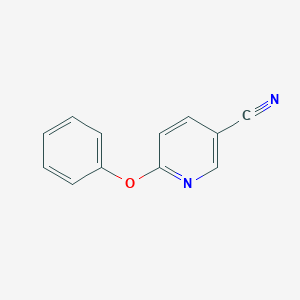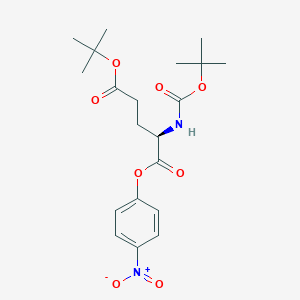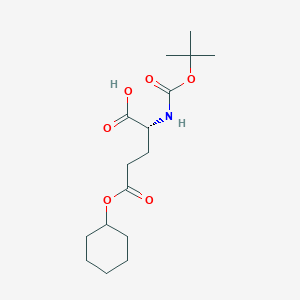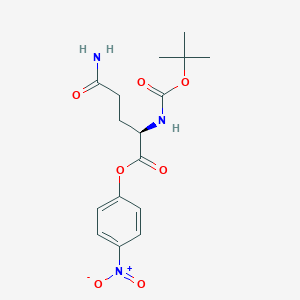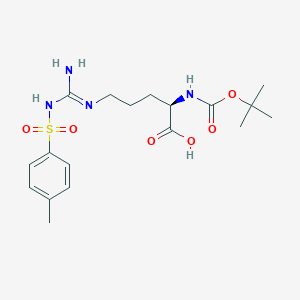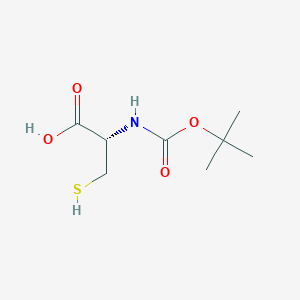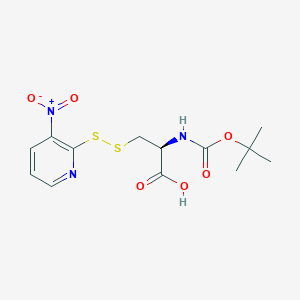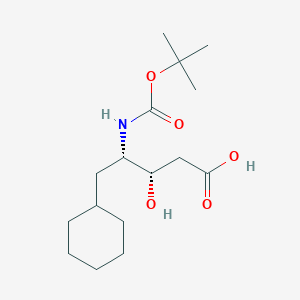
Boc-achpa
Overview
Description
This compound has gained significant attention in scientific research due to its potential therapeutic and environmental applications. It is commonly used in drug development, environmental research, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-achpa typically involves the protection of the amino group of phenylalanine using tert-butyl dicarbonate (Boc2O). The reaction is usually carried out under basic conditions, often with a base such as sodium hydroxide or triethylamine . The reaction can be conducted in various solvents, including water, tetrahydrofuran (THF), or acetonitrile . The general reaction scheme is as follows:
- Dissolve phenylalanine in a suitable solvent.
- Add Boc2O and a base to the solution.
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity, and the use of continuous flow reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Boc-achpa undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Oxidation and Reduction: The phenylalanine moiety can undergo oxidation and reduction reactions, although these are less common for this compound specifically.
Hydrolysis: The ester group in this compound can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Acidic Conditions: TFA, hydrochloric acid in methanol.
Basic Conditions: Sodium hydroxide, triethylamine.
Solvents: Water, THF, acetonitrile.
Major Products Formed
Deprotection: Removal of the Boc group yields the free amine.
Hydrolysis: Hydrolysis of the ester group yields the corresponding carboxylic acid.
Scientific Research Applications
Boc-achpa has a wide range of applications in scientific research:
Drug Development: It is used as a building block in the synthesis of various pharmaceuticals, particularly in the development of peptide-based drugs.
Environmental Research: this compound is used in studies related to environmental pollution and the development of biodegradable materials.
Industrial Processes: It is employed in the synthesis of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Boc-achpa primarily involves its role as a protecting group for the amino group in synthetic chemistry. The Boc group stabilizes the amino group, preventing unwanted reactions during multi-step synthesis. The Boc group can be selectively removed under mild acidic conditions, allowing for the controlled release of the free amine .
Comparison with Similar Compounds
Similar Compounds
Boc-phenylalanine: Similar to Boc-achpa but without the ester group.
Fmoc-phenylalanine: Uses the fluorenylmethyloxycarbonyl (Fmoc) group as a protecting group instead of Boc.
Cbz-phenylalanine: Uses the carbobenzoxy (Cbz) group as a protecting group.
Uniqueness
This compound is unique due to its combination of the Boc-protected amino group and the ester functionality, making it a versatile intermediate in organic synthesis. Its stability under basic conditions and selective deprotection under acidic conditions make it a valuable tool in peptide synthesis and other applications .
Properties
IUPAC Name |
(3S,4S)-5-cyclohexyl-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO5/c1-16(2,3)22-15(21)17-12(13(18)10-14(19)20)9-11-7-5-4-6-8-11/h11-13,18H,4-10H2,1-3H3,(H,17,21)(H,19,20)/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMMECIIPUTJIH-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCCC1)C(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1CCCCC1)[C@H](CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60913445 | |
| Record name | 4-{[tert-Butoxy(hydroxy)methylidene]amino}-5-cyclohexyl-2,4,5-trideoxypentonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60913445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98105-45-4 | |
| Record name | tert-Butyloxycarbonyl-4-amino-3-hydroxy-5-cyclohexylpentanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098105454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-{[tert-Butoxy(hydroxy)methylidene]amino}-5-cyclohexyl-2,4,5-trideoxypentonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60913445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


